2,3,4,7-Tetramethylbenzo[b]thiophene
CAS No.: 1010-50-0
Cat. No.: VC18858567
Molecular Formula: C12H14S
Molecular Weight: 190.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1010-50-0 |
|---|---|
| Molecular Formula | C12H14S |
| Molecular Weight | 190.31 g/mol |
| IUPAC Name | 2,3,4,7-tetramethyl-1-benzothiophene |
| Standard InChI | InChI=1S/C12H14S/c1-7-5-6-8(2)12-11(7)9(3)10(4)13-12/h5-6H,1-4H3 |
| Standard InChI Key | ZMAWYWXCNZDPRJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(SC2=C(C=C1)C)C)C |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
2,3,4,7-Tetramethylbenzo[b]thiophene belongs to the benzothiophene family, featuring a fused benzene and thiophene ring system. The methyl substituents at the 2, 3, 4, and 7 positions introduce steric hindrance and electronic effects that influence its reactivity and crystallinity. X-ray diffraction studies of analogous methylated benzothiophenes reveal planar aromatic systems with slight distortions due to methyl group interactions .
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2,3,4,7-tetramethyl-1-benzothiophene. Alternative designations include:
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2,3,4,7-Tetramethyl-benzo[b]thiophene
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2,3,4,7-Tetramethyl-thionaphthen
Synthesis and Manufacturing
Catalytic Vapor-Phase Synthesis
A scalable method for synthesizing methylated benzothiophenes involves catalytic vapor-phase reactions. For example, thieno[3,2-b]thiophene derivatives have been produced via reactions between 2-(2-thienyl)ethanol and carbon disulfide at 550°C . Adapting this approach, 2,3,4,7-tetramethylbenzo[b]thiophene could theoretically be synthesized by introducing methyl groups during the cyclization step, though specific protocols remain undocumented in the literature.
Functionalization via Cross-Coupling Reactions
Recent advances in Suzuki-Miyaura cross-coupling and C-H direct arylation enable precise functionalization of benzothiophene scaffolds. For instance, 4,7′-bibenzothiophenes bearing halogen and triisopropylsilyl groups were synthesized using iodoselective Miyaura borylation . These methods could be applied to introduce substituents onto the tetramethylbenzo[b]thiophene core, enhancing its utility in molecular architecture.
Table 1: Representative Synthetic Routes for Methylated Benzothiophenes
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Vapor-phase cyclization | 550°C, CS₂ catalyst | ~60% | |
| Miyaura borylation | K benzoate, Pd catalyst | 40–75% | |
| Alumina-mediated coupling | Acidic Al Brockmann I, toluene | 50–90% |
Physicochemical Properties
Molecular and Thermal Properties
Key properties include:
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Molecular weight: 190.305 g/mol
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Exact mass: 190.08200 Da
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LogP: 4.13 (indicative of moderate hydrophobicity)
Notably, experimental data for melting/boiling points and solubility are absent in available literature, highlighting a gap in current research.
Spectroscopic Characteristics
While direct spectral data for 2,3,4,7-tetramethylbenzo[b]thiophene are unavailable, related compounds exhibit distinct NMR profiles. For example, methylated thieno[2,3-b]thiophenes show upfield-shifted aromatic protons due to electron-donating methyl groups . IR spectra typically feature C-S stretching vibrations near 700 cm⁻¹.
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich benzothiophene core undergoes electrophilic substitution at the α-positions (C5 and C6). Bromination of thieno[3,2-b]thiophene derivatives yields 3,6-dibromo and 2,3,5,6-tetrabromo intermediates, which serve as precursors for cross-coupling reactions . Similar bromination of 2,3,4,7-tetramethylbenzo[b]thiophene could enable further derivatization.
Applications in Materials Science
Photochromic Materials
Methylated benzo[b]thiophenes are key components in photochromic chromenes. For instance, thieno-2H-chromenes derived from 6-hydroxybenzo[b]thiophenes exhibit reversible ring-opening under UV light, making them suitable for ophthalmic lenses and optical switches . The tetramethyl derivative’s steric effects may enhance thermal stability of photoisomers.
Organic Electronics
Benzothiophene derivatives are employed in organic semiconductors due to their high charge-carrier mobility. The tetramethyl group’s electron-donating effects could modulate bandgap energies, potentially improving performance in organic field-effect transistors (OFETs).
Future Research Directions
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Thermal Stability Studies: Experimental determination of melting/boiling points.
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Synthetic Optimization: Development of high-yield routes using flow chemistry.
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Application Exploration: Integration into perovskite solar cells or OLEDs.
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